ginsenoside C-K

概要

説明

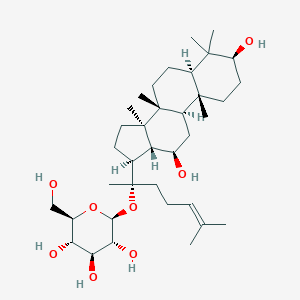

ジンセノサイド C-K は、ジンセノサイド複合体 K としても知られており、高麗人参に含まれる主要なジンセノサイドから誘導される二次代謝産物です。これは、プロトパナキサジオール型ジンセノサイドのグリコシド部分の加水分解によって生成されます。 ジンセノサイド C-K は、抗炎症、抗癌、抗糖尿病作用などの強力な生物活性を持つため、近年注目されています .

2. 製法

合成経路と反応条件: ジンセノサイド C-K は主に、Rb1、Rb2、Rc、Rd などの主要なジンセノサイドの酵素的加水分解によって合成されます。 β-グルコシダーゼなどの酵素が一般的に使用されます。 反応条件は、通常、pH 約 5.0、温度 50℃、反応時間 36〜48 時間です .

工業的生産方法: ジンセノサイド C-K の工業的生産では、合成生物学に基づく戦略を用いた微生物細胞工場がしばしば使用されます。ジンセノサイド C-K 生合成に関与する主要な酵素を微生物細胞に導入することで、一連のインビボ酵素反応を通じて化合物が生成されます。 この方法は、従来の植物抽出法と比較して、収率が高く、商業的な実現可能性も高いことが示されています .

科学的研究の応用

Anti-Cancer Properties

Numerous studies have investigated the anti-cancer effects of ginsenoside C-K, demonstrating its efficacy against several types of cancer.

Case Studies

A study comparing ginsenosides Rb1 and C-K found that C-K exhibited superior anti-cancer activity in various models, suggesting its potential as a therapeutic agent against gastric and lung cancers .

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective properties, particularly in autoimmune hepatitis models.

Data Table: Hepatoprotective Effects of this compound

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties across various biological systems.

Case Studies

In a colitis model, this compound improved recovery by modulating inflammatory responses without damaging healthy tissues .

Other Pharmacological Applications

This compound's versatility extends beyond cancer and liver protection:

作用機序

ジンセノサイド C-K は、さまざまな分子標的と経路を通じて効果を発揮します。主に、AMP活性化プロテインキナーゼ(AMPK)、サーチュイン1(SIRT1)、ペルオキシソーム増殖因子活性化受容体(PPAR)、Wntシグナル伝達、および活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)に関連するシグナル伝達経路を調節します。 これらの経路は、代謝、炎症、アポトーシス、細胞増殖の調節に関与しています .

類似化合物:

- ジンセノサイド Rb1

- ジンセノサイド Rb2

- ジンセノサイド Rc

- ジンセノサイド Rd

比較: ジンセノサイド C-K は、その親のジンセノサイドと比較して、より高いバイオアベイラビリティと強力な生物活性を持つため、ユニークです。 親のジンセノサイドは複数のグリコシド部分を持っていますが、ジンセノサイド C-K はグリコシド分子が少なく、細胞膜への透過性を高め、治療の可能性を高めています .

生化学分析

Biochemical Properties

Ginsenoside Compound K interacts with several targets in biochemical reactions. Based on network pharmacology, 206 targets were obtained for Ginsenoside Compound K . Key genes identified include STAT3, PIK3R1, VEGFA, JAK2, and MAP2K1 . These interactions involve phosphatidylinositol-related biological processes, molecular modification, and function .

Cellular Effects

Ginsenoside Compound K influences cell function by regulating processes such as cell growth, death, protein synthesis, modification, and stress response . It plays a role in the negative regulation of apoptotic processes, the positive regulation of MAP kinase activity, the positive regulation of cell proliferation, and the regulation of phosphatidylinositol 3-kinase signaling .

Molecular Mechanism

Ginsenoside Compound K exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with the cavity on the surface of a c-Fms protein with the lowest binding energy, and their complex is stabilized by hydrogen bonds, van der Waals, and alkyl hydrophobic interactions .

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside C-K is primarily synthesized through the enzymatic hydrolysis of major ginsenosides such as Rb1, Rb2, Rc, and Rd. Enzymes like β-glucosidase are commonly used for this purpose. The reaction conditions typically involve a pH of around 5.0, a temperature of 50°C, and a reaction time of 36-48 hours .

Industrial Production Methods: Industrial production of this compound often employs microbial cell factories using synthetic biology-based strategies. By introducing key enzymes responsible for this compound biosynthesis into microbial cells, the compound is produced via a series of in vivo enzymatic reactions. This method has shown higher yields and commercial feasibility compared to traditional plant extraction methods .

化学反応の分析

反応の種類: ジンセノサイド C-K は、次のようなさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: ある官能基を別の官能基と置換する。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムなどがある。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがある。

置換: 一般的な試薬には、ハロゲンとアルキル化剤などがある。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ジンセノサイド C-K の酸化は、生物活性の増強されたさまざまな酸化誘導体の生成につながる可能性があります .

4. 科学研究への応用

ジンセノサイド C-K は、次のような幅広い科学研究への応用があります。

化学: 他の生物活性化合物の合成の前駆体として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響について研究されています。

医学: 癌、糖尿病、炎症性疾患などの疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

Comparison: Ginsenoside C-K is unique due to its higher bioavailability and potent biological activities compared to its parent ginsenosides. While the parent ginsenosides have multiple glycoside moieties, this compound has fewer glycoside molecules, which enhances its permeability across cell membranes and increases its therapeutic potential .

生物活性

Ginsenoside C-K (CK) is a prominent metabolite derived from ginsenoside Rb1, primarily transformed by intestinal microbiota. This compound exhibits a wide array of biological activities, making it a subject of extensive research in pharmacology and therapeutics. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound has been shown to possess various pharmacological properties, including:

- Anti-carcinogenic effects

- Anti-diabetic properties

- Anti-inflammatory and anti-allergic activities

- Neuroprotective effects

- Hepatoprotective effects

- Anti-aging properties

These activities are attributed to CK's ability to modulate multiple signaling pathways and its interaction with various biological targets.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of Pro-inflammatory Cytokines : CK has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-β through the suppression of NF-κB signaling pathways .

- Regulation of Apoptosis : In cancer cells, CK promotes apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, influencing pathways like PI3K/AKT/NF-κB .

- Enhancement of Insulin Secretion : In diabetic models, CK enhances insulin secretion from pancreatic β-cells and improves glucose uptake in adipocytes by regulating GLUT4 expression .

- Immunomodulatory Effects : CK modulates immune responses by affecting T cell activation and regulating macrophage function, thereby reducing inflammatory responses .

Data Table: Summary of Biological Activities

Case Studies

- Anti-Gastric Cancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in gastric cancer cell lines (HGC-27) by downregulating cyclins and promoting pro-apoptotic factors. The mechanism involved the inhibition of the PI3K/AKT/NF-κB signaling pathway, suggesting its potential as a chemopreventive agent against gastric cancer .

- Diabetes Management : Research on diabetic mouse models indicated that CK improved insulin sensitivity and reduced blood glucose levels by enhancing insulin secretion from pancreatic β-cells and promoting glucose uptake in adipose tissues .

- Inflammation Reduction : In models of dermatitis and colitis, CK exhibited significant anti-inflammatory effects by modulating immune cell activity and inhibiting pro-inflammatory cytokine production, showcasing its therapeutic potential for inflammatory diseases .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZARNDLVOMSU-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431770 | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39262-14-1 | |

| Record name | Ginsenoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39262-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039262141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39262-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE COMPOUND K | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。